molecular formula C10H8FNOS B8646754 (4-Fluorophenyl)(thiazol-5-yl)methanol

(4-Fluorophenyl)(thiazol-5-yl)methanol

Cat. No.: B8646754
M. Wt: 209.24 g/mol
InChI Key: DHICDSKYULXALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)(thiazol-5-yl)methanol is a chemical compound featuring a thiazole heterocycle linked to a fluorinated phenyl ring via a methanol group. The thiazole ring system is a privileged scaffold in medicinal chemistry, known for its widespread presence in bioactive molecules and FDA-approved drugs . This structure serves as a versatile building block for the synthesis of more complex molecules targeting various diseases. While direct biological data for this specific compound is limited, its core structure is associated with significant research potential. Thiazole derivatives are extensively investigated for their anticancer properties . Research on analogous compounds has demonstrated mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), including CDK9, which plays a critical role in transcriptional regulation and can be targeted to induce apoptosis in cancer cells . Furthermore, structurally similar molecules have shown promising neuroprotective effects . The methylthiazole pharmacophore, found in compounds like clomethiazole, is known to attenuate glutamate-induced excitotoxicity by potentiating GABA A receptor function, presenting a potential therapeutic strategy for conditions like Alzheimer's disease . The incorporation of the 4-fluorophenyl group is a common strategy in drug design. The fluorine atom can enhance a molecule's metabolic stability, influence its lipophilicity, and improve its binding affinity to target proteins. The hydroxymethyl group at the 5-position of the thiazole ring offers a handle for further chemical modification, allowing researchers to create amides, esters, or ethers to explore structure-activity relationships and optimize pharmacokinetic properties . This compound is presented as a high-quality intermediate for use in hit-to-lead optimization campaigns and the synthesis of novel heterocyclic hybrids. It is suitable for constructing potential anticancer agents, neuroprotective compounds, and antimicrobial candidates, in line with the broad activity of the thiazole class . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNOS

Molecular Weight

209.24 g/mol

IUPAC Name

(4-fluorophenyl)-(1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10(13)9-5-12-6-14-9/h1-6,10,13H

InChI Key

DHICDSKYULXALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=CS2)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluorophenyl Thiazol 5 Yl Methanol and Its Derivatives

Strategic Approaches to Thiazole (B1198619) Ring Formation

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of robust methods for its construction. For molecules like (4-Fluorophenyl)(thiazol-5-yl)methanol, the key is to form the ring with appropriate "handles" for further functionalization or to build the substitution pattern directly into the cyclization step.

Condensation Reactions with Thioamide Derivatives

Condensation reactions involving a thioamide as the source of the N-C-S unit are a cornerstone of thiazole synthesis. These methods are versatile, allowing for the formation of the thiazole ring by reacting the thioamide with a suitable C-C electrophilic partner. Thioamides can be converted to thiazole derivatives through reactions with various compounds, including substituted chloroxiranes and α-haloketones. pharmaguideline.com

Several modern variations of this approach have been developed. For instance, trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioamides to yield 2,4-disubstituted thiazoles. organic-chemistry.org Another innovative method involves the reaction of thioamides with 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides, which also produces thiazoles in good yields. organic-chemistry.org Furthermore, multicomponent reactions, such as the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), provide a convergent route to highly substituted thiazoles under mild conditions. organic-chemistry.org

Table 1: Selected Condensation Partners for Thioamides in Thiazole Synthesis
Condensation PartnerCatalyst/ConditionsResulting Thiazole SubstitutionReference
α-DiazoketonesTrifluoromethanesulfonic acid (TfOH)2,4-Disubstituted organic-chemistry.org
Alkynyl(aryl)iodonium ReagentsCyclocondensationVariably substituted acs.org
EnaminonesElectrochemical oxidative cyclizationSubstituted organic-chemistry.org
Oximes, Anhydrides, KSCNCopper-catalyzedVariably substituted organic-chemistry.org

Hantzsch Reaction for Substituted Thiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prominent and reliable methods for constructing the thiazole ring. wikipedia.orgmdpi.com The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.orgresearchgate.net This reaction is particularly relevant for the synthesis of the target compound, where 2-bromo-1-(4-fluorophenyl)ethanone can serve as the α-haloketone precursor, directly installing the required 4-fluorophenyl moiety at the C4 position of the thiazole ring.

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the attack of the nitrogen atom on the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. researchgate.net The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by simply varying the thioamide and α-haloketone starting materials. bepls.comasianpubs.org For example, reacting 2-bromo-4-fluoroacetophenone with various thiosemicarbazones under reflux in ethanol (B145695) has been successfully used to produce a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in good yields. nih.gov Greener synthetic approaches have been developed, utilizing catalysts like silica-supported tungstosilicic acid in one-pot, multi-component procedures to generate Hantzsch thiazole derivatives. mdpi.combepls.com

Table 2: Examples of Hantzsch Thiazole Synthesis Conditions
α-HaloketoneThioamide ComponentConditions/CatalystKey FeatureReference
ChloroacetoneThioacetamideNot specified (classical)Forms 2,4-dimethylthiazole wikipedia.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and substituted benzaldehydesSilica supported tungstosilicic acidGreen, one-pot, multi-component synthesis mdpi.com
2-Bromo-4-fluoroacetophenoneSubstituted ThiosemicarbazonesReflux in ethanolDirect synthesis of 4-(4-fluorophenyl)thiazole core nih.gov
α-BromoketonesThioureaSolvent-freeEco-friendly, rapid reaction organic-chemistry.org

Base-Promoted Cyclization Reactions

Base-promoted cyclization reactions offer an alternative set of strategies for thiazole synthesis, often proceeding through different intermediates than the Hantzsch pathway. These methods can provide access to substitution patterns that may be difficult to achieve otherwise.

One notable example is the base-induced cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC), with reagents like methyl arenecarbodithioates. organic-chemistry.org This approach is efficient for creating 4,5-disubstituted thiazoles. Another strategy involves a base-promoted, three-component reaction between an aldehyde, elemental sulfur, and a suitable amine-containing compound, which proceeds via the formation of two C-S bonds and one C=N bond. researchgate.net While specific examples vary, the underlying principle involves the base facilitating a key nucleophilic attack or condensation step that leads to ring closure. For example, the reaction of thioamide derivatives with certain electrophiles can proceed via an initial SN2 substitution, followed by a base-mediated intramolecular Michael addition to form a thiazoline (B8809763) intermediate, which can subsequently be converted to the aromatic thiazole. rsc.org

Introduction of the (4-Fluorophenyl) Moiety

The regioselective installation of the 4-fluorophenyl group is critical for the synthesis of the target compound. This can be achieved either by incorporating a fluorine atom onto a pre-formed phenyl-thiazole structure or, more commonly, by using a fluorinated precursor in the construction of the molecule.

Electrophilic Fluorination Techniques

Electrophilic fluorination is a direct method for introducing a fluorine atom into an organic molecule by using a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org This technique is an alternative to nucleophilic fluorination methods. wikipedia.org The development of stable and safe N-F reagents has been pivotal for the advancement of this field. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgjuniperpublishers.commdpi.com These reagents are stable, effective, and commercially available, making them suitable for a wide range of applications. juniperpublishers.com The reaction involves the attack of a carbon-centered nucleophile, typically an electron-rich aromatic ring or an enolate, on the electrophilic fluorine source. wikipedia.org For the synthesis of this compound, this strategy would involve the late-stage fluorination of a (phenyl)(thiazol-5-yl)methanol precursor. However, achieving high regioselectivity for the para-position of the phenyl ring can be challenging and often depends on the directing effects of the existing substituents.

Table 3: Common Reagents for Electrophilic Fluorination
Reagent NameAcronymKey CharacteristicsReference
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Crystalline, stable, versatile, and widely used. mdpi.com
N-FluorobenzenesulfonimideNFSIEffective, stable, and commercially available N-F reagent. wikipedia.orgjuniperpublishers.com
N-Fluoro-o-benzenedisulfonimideNFOBSEffective N-F reagent. wikipedia.org

Coupling Reactions Involving Fluorinated Precursors

A more convergent and regiochemically controlled approach involves the use of carbon-carbon bond-forming cross-coupling reactions with pre-fluorinated starting materials. This strategy is arguably the most powerful for reliably installing the 4-fluorophenyl group.

Palladium-catalyzed cross-coupling reactions are particularly effective. For instance, the direct arylation of a pre-formed thiazole ring with an activated aryl halide, such as 1-bromo-4-fluorobenzene (B142099), can be achieved using a palladium catalyst. organic-chemistry.org This method forges the C-C bond between the thiazole and the fluorinated ring directly. Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is another highly versatile tool, although specific examples for this exact scaffold require referencing the broader literature on this widely used reaction.

However, the most straightforward strategy often combines the introduction of the fluorinated moiety with the formation of the heterocyclic ring. As mentioned in the Hantzsch synthesis section (2.1.2), starting with a fluorinated precursor like 2-bromo-1-(4-fluorophenyl)ethanone allows for the direct and unambiguous construction of the 4-(4-fluorophenyl)thiazole core in a single, efficient step. nih.gov This approach elegantly circumvents any potential issues with regioselectivity that might arise from late-stage fluorination or direct arylation of a pre-existing thiazole.

Formation of the Methanol (B129727) Functional Group

The introduction of the methanol group onto the thiazole ring at the 5-position is a critical step in the synthesis of this compound. Various reductive and additive methodologies have been developed to achieve this transformation efficiently.

Reduction Reactions of Carbonyl Precursors

A common and effective method for the synthesis of this compound involves the reduction of a corresponding carbonyl precursor, typically a ketone or an ester. The choice of reducing agent is crucial and depends on the nature of the starting material and the desired selectivity.

Powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly effective for the reduction of both esters and ketones. For instance, the reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (B14749463) to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) has been successfully achieved using a 2M solution of LiAlH₄ in tetrahydrofuran (B95107) (THF) at 0 °C, yielding the product in 85.1% after 1.5 hours. chemicalbook.com This method is advantageous due to its high yield and relatively short reaction time.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is often used for the selective reduction of ketones in the presence of other functional groups. researchgate.net The reduction of an aryl ketone precursor would proceed via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol. The choice of solvent for NaBH₄ reductions is critical, with protic solvents like methanol and ethanol being commonly employed. researchgate.net

Below is a table summarizing typical conditions for these reduction reactions.

Precursor TypeReducing AgentSolventTemperatureTypical Yield
EsterLithium Aluminium Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °CHigh (e.g., 85.1% chemicalbook.com)
KetoneSodium Borohydride (NaBH₄)Methanol/EthanolRoom TemperatureGood to Excellent

Grignard Reagent Addition to Esters

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and can be employed to synthesize tertiary alcohols from esters. In the context of this compound, a variation of this reaction could theoretically be used to generate the target secondary alcohol from a formate (B1220265) ester. The synthesis would involve the addition of a 4-fluorophenyl Grignard reagent, such as 4-fluorophenylmagnesium bromide, to an ester of thiazole-5-carboxylic acid.

The reaction proceeds through the nucleophilic attack of the Grignard reagent on the ester carbonyl. This initially forms a ketone intermediate which, being more reactive than the starting ester, rapidly undergoes a second addition of the Grignard reagent to form a tertiary alcohol. To obtain the desired secondary alcohol, a formate ester would be required as the starting material.

The preparation of the necessary 4-fluorophenylmagnesium bromide is typically achieved by reacting 1-bromo-4-fluorobenzene with magnesium turnings in an anhydrous ether solvent like THF.

Reactant 1Reactant 2Product TypeKey Considerations
4-Fluorophenylmagnesium bromideEthyl thiazole-5-formateSecondary AlcoholRequires a formate ester to avoid double addition.
4-Fluorophenylmagnesium bromideEthyl thiazole-5-carboxylateTertiary AlcoholTwo equivalents of the Grignard reagent would add.

Barbier-Type Reactions for Alcohol Synthesis

The Barbier reaction is a one-pot alternative to the Grignard reaction for the synthesis of alcohols. wikipedia.org A key advantage of the Barbier reaction is that the organometallic reagent is generated in situ, which can be beneficial when dealing with unstable organometallic species. nih.gov This reaction is also known for its tolerance to water, making it a "greener" synthetic route. nih.gov

In a Barbier-type synthesis of this compound, a 5-halothiazole (e.g., 5-bromothiazole) would be reacted with 4-fluorobenzaldehyde (B137897) in the presence of a metal such as magnesium, zinc, or samarium(II) iodide. The metal facilitates the formation of an organometallic intermediate from the halothiazole, which then immediately adds to the aldehyde carbonyl to form the desired alcohol.

The use of samarium(II) iodide (SmI₂) in Barbier-type reactions has gained significant attention due to its high chemoselectivity. nih.gov

MetalReactant 1Reactant 2Key Features
Magnesium (Mg)5-Bromothiazole4-FluorobenzaldehydeIn situ Grignard reagent formation.
Zinc (Zn)5-Bromothiazole4-FluorobenzaldehydeOften compatible with aqueous conditions. nih.gov
Samarium(II) Iodide (SmI₂)5-Bromothiazole4-FluorobenzaldehydeHigh chemoselectivity. nih.gov

Advanced Synthetic Strategies and Conditions

To further enhance the efficiency and applicability of the synthesis of this compound and its derivatives, advanced strategies such as the use of lithiated intermediates and microwave-assisted protocols have been explored.

Utilization of Lithiated Intermediates (e.g., LDA-mediated alkylation)

The use of organolithium reagents provides a powerful method for the functionalization of heterocyclic compounds. Thiazole can be deprotonated at the C5 position using a strong base like n-butyllithium or lithium diisopropylamide (LDA) to form a lithiated intermediate. This nucleophilic species can then react with an electrophile, such as 4-fluorobenzaldehyde, to form the desired alcohol.

The reaction would typically be carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. The lithiated thiazole would add to the carbonyl group of 4-fluorobenzaldehyde, and subsequent workup with an aqueous acid would yield this compound. This approach offers a direct route to the target compound from simple starting materials.

BaseSubstrateElectrophileReaction Conditions
n-ButyllithiumThiazole4-FluorobenzaldehydeAnhydrous THF, -78 °C
Lithium Diisopropylamide (LDA)Thiazole4-FluorobenzaldehydeAnhydrous THF, -78 °C

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. rsc.orgnih.gov The application of microwave technology to the synthesis of thiazole derivatives has been well-documented. mdpi.com

For instance, the synthesis of 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole has been achieved via the condensation of 4-fluorobenzaldehyde with dithiooxamide (B146897) under microwave irradiation. rsc.org This demonstrates the feasibility of using microwave energy to promote reactions involving the 4-fluorophenyl moiety and a thiazole precursor.

Another relevant example is the microwave-assisted Hantzsch thiazole synthesis, which has been used to prepare complex thiazole derivatives in high yields (89-95%) with reaction times as short as 30 minutes. mdpi.com While a direct microwave-assisted synthesis of this compound is not explicitly detailed, the existing literature strongly suggests that this technology could be effectively applied to various steps in its synthesis, such as the coupling of a thiazole derivative with a 4-fluorophenyl precursor.

Reaction TypePrecursorsKey Advantages of Microwave Synthesis
Condensation4-Fluorobenzaldehyde, DithiooxamideRapid, high yields. rsc.org
Hantzsch Thiazole Synthesisα-Haloketone, ThioamideReduced reaction times, improved yields. mdpi.com
Suzuki-Miyaura Coupling5-Halothiazole, 4-Fluorophenylboronic acidEfficient C-C bond formation in aqueous media.

One-Pot Synthetic Procedures

One-pot syntheses, which involve the formation of multiple chemical bonds in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of complex thiazole derivatives, multi-component reactions (MCRs) are a particularly powerful one-pot strategy. These reactions combine three or more starting materials in a single step to construct a final product that incorporates substantial portions of all reactants.

While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles can be applied from established syntheses of related, structurally complex thiazole-containing molecules. For instance, a one-pot, three-component condensation has been successfully employed for the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives. raco.cat In a representative reaction, 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, 4-fluorobenzaldehyde, and benzoylacetonitrile (B15868) were condensed in the presence of p-toluenesulfonic acid in refluxing acetonitrile. raco.cat This approach highlights a direct method for incorporating a 4-fluorophenyl group into a complex heterocyclic system built around a thiazole core.

Similarly, other researchers have developed one-pot, three-component reactions for novel thiazole derivatives with potential anticancer activity. nih.gov These strategies demonstrate the versatility of one-pot procedures in rapidly generating libraries of complex molecules for biological screening. Another approach utilized a one-pot condensation of 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and various pyrazole-4-carbaldehydes to synthesize complex thiazole-pyrazole hybrids. ijcce.ac.ir This method underscores the modularity of MCRs, where diverse substituents can be introduced to tailor the properties of the final molecule.

These examples collectively illustrate that one-pot methodologies are highly effective for building intricate molecular architectures based on the thiazole ring. The application of these principles could lead to a streamlined synthesis of this compound derivatives by carefully selecting appropriate starting materials for a multi-component condensation.

Table 1: Examples of One-Pot Syntheses for Thiazole Derivatives

ReactantsCatalyst/SolventProduct TypeKey FeaturesReference
1. 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline 2. 4-fluorobenzaldehyde 3. Benzoylacetonitrilep-TSA / AcetonitrileThiazolo[3,2-a]pyrimidine derivativeDirect incorporation of a 4-fluorophenyl group in a three-component reaction. raco.cat
1. 2-(2-benzylidene hydrazinyl)-4-methylthiazole 2. Hydrazonoyl halides 3. Various nucleophilesNot specified5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivativesThree-component reaction to generate novel thiazoles for anticancer screening. nih.gov
1. 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester 2. Thiosemicarbazide 3. 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeOrthophosphoric acidThiazole-pyrazole hybridsEnvironmentally benign, multi-component protocol with high atom economy. ijcce.ac.ir

Green Chemistry Approaches (e.g., Deep Eutectic Solvents)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org A key area of focus is the replacement of volatile, toxic, and flammable organic solvents with safer, more sustainable alternatives. rsc.orgbepls.com Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. nih.govencyclopedia.pub DESs are mixtures of two or more components (typically a hydrogen bond acceptor and a hydrogen bond donor) that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. mdpi.com They are often biodegradable, non-toxic, non-flammable, and inexpensive to prepare. rsc.org

The use of DESs in the synthesis of thiazole derivatives has been successfully demonstrated, particularly in the context of the classic Hantzsch thiazole synthesis. rsc.org In one study, a green synthesis of 4-ferrocenylthiazole derivatives was achieved by reacting bromoacetylferrocene with various thioureas in a DES composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) in a 1:2 molar ratio at 80 °C. rsc.org This method avoids the use of conventional volatile organic solvents and the DES could be reused up to three times without a significant drop in yield. rsc.org The DES is believed to act not only as the reaction medium but also as a catalyst through hydrogen bond interactions. mdpi.com

Other research has explored different DES compositions for synthesizing other heterocyclic systems. For example, a mixture of L-proline and ethylene (B1197577) glycol was used as an eco-friendly medium to synthesize thiazolo[5,4-d]thiazoles. nih.govmdpi.com This demonstrates the tunability of DESs, where the components can be chosen to optimize reaction conditions for specific transformations. The advantages of using DESs include not only their green credentials but also often simplified work-up procedures; since many DESs are water-soluble, the organic product can frequently be isolated by simple precipitation upon addition of water. encyclopedia.pub

These green approaches offer a sustainable pathway for the synthesis of this compound and its derivatives. By adapting established procedures like the Hantzsch synthesis to a DES medium, it is possible to significantly reduce the environmental footprint of the manufacturing process while maintaining high efficiency.

Table 2: Green Synthesis of Thiazole Derivatives Using Deep Eutectic Solvents (DESs)

DES Composition (Molar Ratio)Reaction TypeProduct TypeAdvantages NotedReference
Choline Chloride / Glycerol (1:2)Hantzsch Thiazole Synthesis4-ferrocenylthiazole derivativesEnvironmentally benign, reusable solvent, good yields, avoids volatile organic solvents. rsc.org
L-proline / Ethylene Glycol (1:50)CondensationThiazolo[5,4-d]thiazolesEco-friendly conditions, straightforward protocol, good to excellent yields. nih.govmdpi.com
Choline Chloride / Urea (B33335) (1:2)Hantzsch-type reactionChalcone (B49325) and Pyrazoline derivativesActs as both a greener solvent and a catalyst. researchgate.net

Chemical Transformations and Derivatization Strategies

Oxidation Reactions of the Methanol (B129727) Moiety

The secondary alcohol functionality of (4-Fluorophenyl)(thiazol-5-yl)methanol is a prime site for oxidation to yield the corresponding ketone, (4-Fluorophenyl)(thiazol-5-yl)methanone. This transformation is a common strategy in medicinal chemistry to explore the impact of changing the hydrogen-bonding capability and geometry at this position. While direct oxidation studies on this compound are not extensively detailed in the provided results, the synthesis of related phenyl(thiazol-yl)methanone derivatives is well-documented, indicating the feasibility of this reaction. researchgate.net

Common oxidizing agents can be employed for this conversion. The choice of reagent depends on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Table 1: Potential Oxidizing Agents for the Conversion of Alcohols to Ketones

Oxidizing AgentTypical Reaction ConditionsNotes
Pyridinium chlorochromate (PCC)Dichloromethane (DCM), Room temperatureMild oxidant, suitable for a wide range of substrates.
Dess-Martin periodinane (DMP)Dichloromethane (DCM), Room temperatureMild and selective, avoids the use of heavy metals.
Manganese dioxide (MnO₂)Dichloromethane (DCM) or Chloroform (CHCl₃), RefluxSelective for allylic and benzylic alcohols.
Swern OxidationOxalyl chloride, DMSO, Triethylamine, -78 °C to rtHigh-yielding and avoids heavy metals, but requires cryogenic conditions.

The resulting (4-Fluorophenyl)(thiazol-5-yl)methanone serves as a key intermediate for further derivatization, such as the formation of imines, oximes, or hydrazones, thereby expanding the chemical diversity of the scaffold.

Functional Group Interconversions on the Thiazole (B1198619) Ring

The thiazole ring in this compound is an aromatic heterocycle with distinct reactive positions. The electron-donating sulfur atom and the electron-withdrawing nitrogen atom influence the electron density around the ring, making certain positions susceptible to specific reactions. pharmaguideline.com

Electrophilic substitution reactions, such as halogenation or nitration, are likely to occur at the C5 position of the thiazole ring if it is unsubstituted. pharmaguideline.com However, in the parent compound, this position is already substituted. Therefore, modifications would likely target the C2 or C4 positions if they were amenable to substitution, or involve reactions with the nitrogen or sulfur atoms. Given the substitution pattern of the parent compound, functional group interconversions would likely be explored on derivatives where amenable functional groups are present on the thiazole ring. For instance, if a bromo-substituted thiazole derivative were synthesized, it could undergo various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Table 2: Potential Functional Group Interconversions on a Thiazole Ring

Reaction TypeReagents and ConditionsPotential Outcome
BrominationN-Bromosuccinimide (NBS), CCl₄, lightIntroduction of a bromine atom, likely at an activated position. nih.gov
Suzuki CouplingAryl boronic acid, Pd catalyst, baseFormation of a new C-C bond, linking a new aryl group.
Buchwald-Hartwig AminationAmine, Pd catalyst, baseFormation of a new C-N bond, introducing an amino group.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseFormation of a new C-C bond, introducing an alkynyl group.

These transformations allow for the introduction of a wide array of functional groups, enabling a systematic exploration of the chemical space around the thiazole core.

Modifications of the Phenyl Ring for Analog Synthesis

The 4-fluorophenyl group is a common motif in medicinal chemistry, where the fluorine atom can modulate the compound's electronic properties and metabolic stability. Further modifications to this ring can provide valuable insights into the structure-activity relationship. One common strategy is the introduction of additional substituents on the phenyl ring. This can be achieved by starting with appropriately substituted benzaldehyde (B42025) derivatives in the initial synthesis of the this compound scaffold.

For instance, the synthesis of thiazole-based stilbene (B7821643) analogs has been reported, which involves the Wittig-Horner reaction to introduce a substituted styryl group. nih.gov A similar approach could be envisioned for the modification of the phenyl ring in the target scaffold.

Table 3: Examples of Phenyl Ring Modifications for Analog Synthesis

Starting Material (Substituted Benzaldehyde)Potential Final Compound SubstituentRationale for Modification
4-Fluoro-3-methoxybenzaldehyde3-MethoxyIntroduce an electron-donating group to alter electronic properties.
4-Fluoro-3-nitrobenzaldehyde3-NitroIntroduce a strong electron-withdrawing group.
4-Fluoro-3-bromobenzaldehyde3-BromoProvide a handle for further cross-coupling reactions.
3,4-Difluorobenzaldehyde3,4-DifluoroEnhance metabolic stability and alter lipophilicity.

By systematically varying the substituents on the phenyl ring, it is possible to fine-tune the electronic and steric properties of the molecule, which can have a significant impact on its biological activity.

Synthesis of Hybrid Molecules Incorporating this compound Scaffold

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. The this compound scaffold can be incorporated into hybrid molecules to potentially achieve synergistic effects or to target multiple biological pathways. nih.govnih.gov

For example, the thiazole moiety is a component of various biologically active compounds. nih.gov Hybrid molecules can be synthesized by linking the this compound scaffold to other heterocyclic systems, such as pyrazole (B372694) or isoxazole (B147169), through a suitable linker. mdpi.comnih.gov

Table 4: Strategies for the Synthesis of Hybrid Molecules

Hybrid Molecule TypeSynthetic StrategyExample of Linked Moiety
Thiazole-Pyrazole HybridsCondensation of a thiazole-containing intermediate with a hydrazine (B178648) derivative.A substituted pyrazole ring. nih.gov
Thiazole-Isoxazole HybridsCycloaddition reaction between a thiazole-alkyne and a nitrile oxide.A substituted isoxazole ring.
Thiazole-Thiazolidinone HybridsReaction of a thiazole-amine with a mercaptoacetic acid derivative and an aldehyde.A thiazolidinone ring. mdpi.com

The synthesis of these hybrid molecules often involves multi-step reaction sequences, requiring careful planning and execution to achieve the desired targets. The resulting compounds offer the potential for novel biological activities by combining the features of the parent scaffold with those of the linked pharmacophore.

Spectroscopic and Structural Elucidation of 4 Fluorophenyl Thiazol 5 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In a typical ¹H NMR spectrum of (4-Fluorophenyl)(thiazol-5-yl)methanol, distinct signals corresponding to the different proton environments are expected.

Aromatic Protons: The 4-fluorophenyl group typically displays a characteristic pattern in the aromatic region of the spectrum. The protons ortho to the fluorine atom (H-2' and H-6') are chemically equivalent, as are the protons meta to the fluorine atom (H-3' and H-5'). This arrangement often results in two sets of signals, appearing as doublets or multiplets due to coupling with each other and with the fluorine atom. These signals are generally observed in the range of δ 7.0–7.5 ppm.

Thiazole (B1198619) Protons: The thiazole ring possesses two protons. The proton at the C-2 position typically appears as a singlet at a downfield chemical shift (around δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. The proton at the C-4 position is also expected to be a singlet, appearing slightly more upfield.

Methine Proton: The proton on the carbon atom connecting the two rings and the hydroxyl group (-CH(OH)-) would appear as a singlet, typically in the range of δ 5.8–6.2 ppm. Its chemical shift is influenced by the electronegativity of the attached oxygen and the deshielding effects of the aromatic rings.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is characteristically a broad singlet, and its chemical shift is highly variable (δ 2.0–5.0 ppm) as it depends on factors like solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Thiazole H-2 8.5 - 9.0 Singlet (s)
Thiazole H-4 7.5 - 8.0 Singlet (s)
4-Fluorophenyl H-2', H-6' 7.2 - 7.5 Multiplet (m) or Doublet of Doublets (dd)
4-Fluorophenyl H-3', H-5' 7.0 - 7.2 Multiplet (m) or Triplet (t)
Methine CH 5.8 - 6.2 Singlet (s)

Note: Data are predicted based on analogous structures. The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment.

Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate at distinct positions. The C-2 carbon, being adjacent to two heteroatoms, is the most deshielded and typically appears around δ 150-155 ppm. The C-4 and C-5 carbons appear at slightly higher fields.

4-Fluorophenyl Carbons: The spectrum will show four signals for the six carbons of the fluorophenyl ring due to symmetry. The carbon directly bonded to the fluorine (C-4') will exhibit a large coupling constant (¹JCF) and appear significantly downfield (around δ 160-165 ppm). The carbon attached to the methine group (C-1') appears around δ 138-142 ppm. The remaining carbons (C-2'/C-6' and C-3'/C-5') will also show coupling to the fluorine atom, albeit with smaller coupling constants.

Methine Carbon: The carbon of the -CH(OH)- group is expected to have a chemical shift in the range of δ 65–75 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiazole C-2 150 - 155
Thiazole C-4 140 - 145
Thiazole C-5 135 - 140
4-Fluorophenyl C-1' 138 - 142
4-Fluorophenyl C-2', C-6' 128 - 130
4-Fluorophenyl C-3', C-5' 115 - 117
4-Fluorophenyl C-4' 160 - 165 (d, ¹JCF ≈ 245 Hz)

Note: Data are predicted based on analogous structures and known substituent effects. doi.org

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine environment on the phenyl ring. The chemical shift of this signal provides confirmation of the electronic environment of the fluorine atom.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the coupling between the ortho and meta protons on the 4-fluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning each carbon signal based on the already-assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would feature several characteristic absorption bands.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the alcohol's hydroxyl (-OH) group. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretch of the methine group would be observed around 2900 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring and the carbon-carbon and carbon-nitrogen double bonds in the thiazole ring are expected to produce a series of medium to sharp bands in the 1400–1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the alcohol C-O bond will give rise to a strong, distinct band in the 1050–1200 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically around 1150–1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H C-H Stretch 3000 - 3100 Medium, Sharp
Methine C-H C-H Stretch ~2900 Weak
Aromatic/Thiazole Rings C=C and C=N Stretch 1400 - 1600 Medium to Strong
Alcohol C-O C-O Stretch 1050 - 1200 Strong

Note: Data are based on established group frequencies for similar functional moieties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for this compound is C₁₀H₈FNOS, which corresponds to a molecular weight of approximately 209.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 209.

The fragmentation of the molecular ion provides clues to the molecule's structure. Plausible fragmentation pathways for this compound include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ leading to a peak at m/z = 192.

Loss of water (H₂O): [M - 18]⁺, especially in chemical ionization, leading to a peak at m/z = 191.

Cleavage of the C-C bond between the methine carbon and the rings: This can lead to several key fragments:

A (4-fluorophenyl)carbonyl cation or related fragment at m/z = 123.

A thiazol-5-ylmethyl cation or related fragment at m/z = 98.

Formation of a fluorotropylium ion: A common rearrangement for substituted benzyl (B1604629) systems, which could contribute to signals in the m/z = 109 region.

Analysis of these fragments allows for the confirmation of the constituent parts of the molecule and how they are connected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the structural elucidation of organic compounds. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass, a capability that distinguishes it from standard-resolution mass spectrometry.

In the characterization of newly synthesized azo-thiazole derivatives, HRMS is employed as a definitive step to confirm the proposed molecular structures. nih.gov The experimentally measured accurate mass is compared against the calculated mass for the expected molecular formula, and a close match provides strong evidence for the compound's identity. nih.gov

Furthermore, HRMS plays a pivotal role in metabolism studies. For instance, in the investigation of a 2,4,5-trisubstituted 1,3-thiazole derivative, high-resolution/high-accuracy tandem mass spectroscopy (HRMS/MS) was used to identify metabolites generated in human liver microsomes. nih.gov This technique enabled the identification of monohydroxylated metabolites as well as products from O-demethylation and C-demethylation, showcasing its power in tracking biotransformations of complex molecules. nih.gov

Table 1: Illustrative HRMS Data Interpretation This table demonstrates how HRMS data is used to confirm the elemental composition of a hypothetical this compound derivative.

ParameterValue
Molecular FormulaC10H8FNOS
Calculated Exact Mass209.0311
Observed m/z (HRMS)209.0314
Mass Error (ppm)1.44
ConclusionThe low mass error strongly supports the assigned molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hybrid technique is indispensable for analyzing complex mixtures, quantifying components, and identifying impurities or metabolites.

The analysis of thiazole and related heterocyclic derivatives often utilizes LC-MS for pharmacokinetic studies. For example, a method to assay a thiadiazole derivative in serum was developed using a C8 reversed-phase column with an acetonitrile-water-acetic acid mobile phase. nih.gov The mass spectrometer, operating with atmospheric pressure chemical ionization (APCI) and positive ion detection, allowed for quantitative determination of the compound with a low limit of quantitation of 25 ng/ml. nih.gov

However, the LC-MS analysis of some thiazole and triazole derivatives can be challenging due to their polarity, which can lead to poor fragmentation efficiency and high chemical noise from the sample matrix. sciex.com Advanced techniques such as differential mobility spectrometry (DMS) can be coupled with LC-MS/MS to improve selectivity and reduce interferences, enabling detection at desired levels with high confidence. sciex.com LC-MS is also a powerful tool for identifying unknown degradation products, as demonstrated in studies of bupropion, where it was used to characterize impurities formed under stress conditions. nih.gov

Table 2: Example LC-MS Method Parameters for a Thiazole-Related Derivative Based on the method developed for 5-phenyl-3-thioureido-1,2,4-thiadiazole. nih.gov

ParameterCondition
ChromatographyReversed-Phase
ColumnC8 Narrow-Bore
Mobile PhaseAcetonitrile-Water-Acetic Acid (90:10:0.01, v/v/v)
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI)
DetectionPositive Ion, Single Ion Monitoring (SIM)
Linear Range25-2500 ng/ml

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is considered the definitive method for structural determination. msu.edu It requires a well-ordered single crystal of the material, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically transformed into a complete three-dimensional model of the molecule.

The structures of numerous derivatives containing fluorophenyl and thiazole moieties have been elucidated using this technique. For instance, the crystal structure of 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole was determined to be in the triclinic crystal system. nih.gov The analysis revealed that its thiazole fragment is essentially planar. nih.gov In another complex derivative, 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, SCXRD analysis showed that the fluorophenyl substituent is twisted at an angle of 87.84 (5)° relative to the adjacent pyrazole (B372694) ring. nih.gov This type of detailed conformational data is only accessible through SCXRD.

Table 3: Single Crystal X-ray Diffraction Data for 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole nih.gov

ParameterValue
Molecular FormulaC22H23FN2OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.7565 (2)
b (Å)10.8846 (2)
c (Å)11.0179 (2)
α (°)67.035 (1)
β (°)63.881 (1)
γ (°)60.768 (1)
Volume (Å3)985.16 (3)
Z (Molecules/Unit Cell)2

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples or materials that cannot be grown as large single crystals. The sample is irradiated with X-rays, and the resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

PXRD is instrumental in studying polymorphism—the ability of a compound to exist in multiple crystalline forms. In a study of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, PXRD was used in conjunction with solid-state NMR to determine the crystal structure of a second polymorph (Form 2) for which single crystals could not be obtained. nih.gov This demonstrates the technique's power in solving structures from powder data. nih.gov PXRD is also used for routine characterization to confirm the identity and purity of a crystalline batch. The analysis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate by PXRD determined its orthorhombic crystal system and unit-cell parameters. scilit.com

Table 4: Powder X-ray Diffraction Data for (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate scilit.com

ParameterValue
Molecular FormulaC14H13ClN4O3S
Crystal SystemOrthorhombic
Space GroupP2221
a (Å)20.876 (2)
b (Å)12.111 (1)
c (Å)6.288 (9)
Volume (Å3)1589.7 (2)

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are pivotal in predicting the intrinsic properties of a molecule. These methods are instrumental in understanding the behavior of (4-Fluorophenyl)(thiazol-5-yl)methanol at an electronic level.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov This approach is centered on the principle that the energy of a system can be determined from its electron density. For derivatives of thiazole (B1198619), DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict a variety of electronic properties. nih.govripublication.com

These calculations can reveal key electronic parameters, including dipole moment, polarizability, and the energies of molecular orbitals. For instance, in related chlorophenylthiazolylnaphthylmethanone compounds, DFT calculations have been used to determine the total energy and dipole moment, providing insights into their polarity and solubility characteristics. ripublication.com The electronic properties of this compound are expected to be influenced by the electron-withdrawing nature of the fluorophenyl group and the electron-rich thiazole ring.

HOMO-LUMO Analysis for Reactivity and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net

For thiazole derivatives, HOMO-LUMO analysis helps in understanding intramolecular charge transfer (ICT) processes. mdpi.com In many thiazole-based dyes, the HOMO is typically spread over the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting moiety. mdpi.com For this compound, the HOMO is likely to have significant contributions from the thiazole ring, while the LUMO may be more influenced by the fluorophenyl ring. This distribution facilitates charge transfer from the thiazole to the phenyl ring, a key factor in its reactivity and electronic properties.

Table 1: Representative HOMO, LUMO, and Energy Gap values for analogous thiazole derivatives calculated using DFT.
Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide-6.260-0.5525.707
4-(3-methyl-3-phenylcyclobutyl)-2-(2-undecylidenehydrazinyl)thiazole-5.523-0.0165.507
(4-chlorophenyl-2-dimethylaminothiazol-5-yl-2-naphthyl)methanone-0.2418 a.u.-0.0353 a.u.0.2065 a.u.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.neturfu.ru The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). urfu.ruresearchgate.net

In thiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring, along with any oxygen atoms, are generally the most electron-rich sites, appearing as red or yellow regions on the MEP map. researchgate.net These areas are the most likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings often exhibit a positive potential, making them potential sites for nucleophilic interactions. For this compound, the MEP map would likely highlight the electronegative fluorine, nitrogen, and oxygen atoms as centers of negative potential.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. sid.iracadpubl.eu By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these electronic delocalizations. sid.ir

Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix from NBO analysis for analogous thiazole derivatives, showing significant donor-acceptor interactions and their stabilization energies (E(2)).
Donor NBOAcceptor NBOE(2) (kcal/mol)Compound Analogue
π(C1-C2)π(C35-C50)40.80Thiazole Azo Dye A
π(C35–C36)π(C1–C2)23.31Thiazole Azo Dye A
n(LPCl35)π*(C27-C31)954.54 kJ/mol2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole

First Hyperpolarizability Calculations for Nonlinear Optics

The study of nonlinear optical (NLO) properties of materials is crucial for their application in optoelectronics. mdpi.com The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response. researchgate.net Molecules with large β values are of great interest for technologies such as frequency doubling and optical switching. nih.gov Thiazole derivatives, particularly those with donor-acceptor architectures, have been investigated for their NLO properties. mdpi.comresearchgate.net

Computational methods, such as DFT, can be used to calculate the first hyperpolarizability of molecules. mdpi.com For thiazole-based systems, it has been shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. mdpi.com The calculated β values are often compared to that of a standard NLO material like urea (B33335) to assess their potential. mdpi.comnih.gov The structure of this compound suggests it may possess NLO properties, which could be quantified through such calculations.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins. nih.govsemanticscholar.org These methods are fundamental in drug discovery and design, providing insights into binding affinities and the stability of ligand-protein complexes. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, and it estimates the strength of the interaction, often expressed as a binding energy or docking score. semanticscholar.orgimpactfactor.org For thiazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies have been employed to identify potential protein targets and to understand their mechanism of action. distantreader.orgnih.govniscair.res.in For example, various thiazole compounds have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and penicillin-binding proteins to evaluate their inhibitory potential. urfu.runih.gov

Following docking, MD simulations can be performed to investigate the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic picture of the interactions in a physiological environment. MD simulations of thiazole derivatives complexed with proteins have been used to confirm the stability of the docked poses and to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov Such studies could be instrumental in exploring the potential biological targets of this compound.

Ligand-Protein Interaction Analysis for Biological Targets

Detailed computational studies specifically elucidating the ligand-protein interactions of this compound are not extensively available in publicly accessible research literature. However, the broader class of thiazole-containing compounds has been the subject of numerous molecular modeling studies, offering insights into potential binding modes. Thiazole rings are recognized as important scaffolds in medicinal chemistry due to their ability to form various non-covalent interactions with biological macromolecules.

In silico molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to a protein target. For a compound like this compound, a typical docking study would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant protein. The interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol (B129727) moiety and the nitrogen atom of the thiazole ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and the protein backbone.

Pi-Pi Stacking: The aromatic 4-fluorophenyl and thiazole rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can enhance binding selectivity and affinity.

While specific data for this compound is scarce, studies on structurally related thiazole derivatives have shown interactions with a variety of protein targets, including kinases, enzymes, and receptors, underscoring the therapeutic potential of this chemical class.

Structure-Based Drug Design and Virtual Screening

Structure-based drug design (SBDD) and virtual screening are powerful computational approaches in the quest for new therapeutics. These methods rely on the 3D structural information of a biological target to identify and optimize potential drug candidates. The thiazole scaffold is a frequent component of compound libraries used in virtual screening campaigns due to its favorable physicochemical properties and synthetic accessibility.

In a typical virtual screening workflow, a large library of compounds, which could include this compound, is computationally docked against a protein target of interest. The compounds are then ranked based on their predicted binding affinity (docking score) and other parameters like ligand efficiency. This process allows for the rapid identification of a smaller subset of promising candidates for further experimental testing, thereby saving time and resources.

The general process for utilizing a compound like this compound in SBDD and virtual screening is outlined in the table below.

StepDescription
1. Target Identification & Preparation A biologically relevant protein target is selected, and its 3D structure (from X-ray crystallography or cryo-EM) is prepared for docking by adding hydrogens, assigning charges, and defining the binding site.
2. Ligand Preparation The 3D structure of this compound is generated and optimized to its lowest energy conformation.
3. Molecular Docking The prepared ligand is docked into the defined binding site of the target protein using specialized software. The program samples various orientations and conformations of the ligand and scores them based on a force field.
4. Hit Identification & Analysis Compounds with high docking scores and favorable interactions are identified as "hits." The binding mode of these hits, including this compound, would be visually inspected to understand the key interactions.
5. Lead Optimization Based on the predicted binding mode, modifications to the hit compound can be proposed to improve its potency, selectivity, and pharmacokinetic properties. For instance, the fluorophenyl or thiazole moieties could be substituted to enhance interactions with the target.

In Silico Target Prediction and Deconvolution Strategies

In silico target prediction, also known as target deconvolution, encompasses a range of computational methods aimed at identifying the potential biological targets of a small molecule. These approaches are particularly valuable in phenotypic drug discovery, where a compound's mechanism of action is unknown.

For a molecule such as this compound, several in silico strategies could be employed for target prediction:

Ligand-Based Methods: These approaches rely on the principle of molecular similarity, where a compound is predicted to bind to the same targets as other known molecules with similar structures or properties. This involves searching databases of known bioactive compounds for structurally similar molecules and inferring potential targets.

Structure-Based Methods (Inverse Docking): In this approach, the compound of interest is docked against a large collection of 3D protein structures representing the druggable genome. The proteins to which the compound binds with high predicted affinity are considered potential targets.

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. The structure of this compound can be screened against a library of pharmacophore models to identify potential targets.

Machine Learning and Data Mining: These methods utilize large datasets of known drug-target interactions to build predictive models. The chemical features of this compound can be used as input to these models to predict its likely targets.

The table below summarizes these in silico target prediction strategies.

StrategyPrincipleApplication to this compound
Ligand-Based Similarity Search "Similar compounds have similar biological activities."Search chemical databases for molecules with a high degree of structural similarity to identify their known targets.
Inverse Docking Predict binding to a panel of protein structures.Dock the compound against a library of protein binding sites to identify those with the best predicted binding energy.
Pharmacophore Matching Match the compound's features to known target pharmacophores.Screen the compound's 3D conformation against a database of pharmacophore models representing various biological targets.
Machine Learning Models Predict targets based on learned patterns from known drug-target data.Use the compound's molecular descriptors as input for a trained model to predict a list of probable protein targets.

While specific in silico target prediction studies for this compound are not readily found in the scientific literature, the application of these computational methods would be a critical step in elucidating its pharmacological profile and potential therapeutic applications.

Preclinical Biological Activity and Associated Mechanisms of Action

Anticancer Activity

The anticancer properties of (4-Fluorophenyl)(thiazol-5-yl)methanol and its analogues are attributed to their ability to interfere with multiple pathways essential for tumor cell growth and survival. Research has demonstrated a range of activities from direct cytotoxicity against cancer cells to the inhibition of specific enzymes that drive cancer progression.

Antiproliferative Effects in Various Cancer Cell Lines (e.g., A549, HepG2, MCF-7, HCT-116)

Thiazole-based compounds have demonstrated significant antiproliferative activity across a spectrum of human cancer cell lines. Novel thiazolyl-pyrazoline derivatives bearing a 4-fluorophenyl substituent were evaluated for their cytotoxic effects against the A549 lung cancer cell line and the T-47D breast cancer cell line. nih.govnih.gov These compounds generally showed potent activity, with some derivatives exhibiting IC50 values in the low micromolar range. nih.govnih.gov For instance, specific thiazolyl-pyrazoline derivatives, 7g and 7m, displayed notable activity against A549 cells with IC50 values of 3.92 µM and 6.53 µM, respectively. nih.gov

The broad applicability of such compounds is further highlighted by studies on other pyrimidine (B1678525) derivatives, which have been tested against a panel of human cancer cell lines including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). ekb.eg The consistent antiproliferative effects observed in these diverse cancer types underscore the potential of the thiazole (B1198619) scaffold as a basis for the development of new anticancer agents. ekb.egresearchgate.netsci-hub.senih.gov

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

Compound Cell Line IC50 (µM)
Thiazolyl-pyrazoline 7g A549 (Lung) 3.92
Thiazolyl-pyrazoline 7m A549 (Lung) 6.53
Thiazolyl-pyrazoline 7g T-47D (Breast) 0.88
Thiazolyl-pyrazoline 7m T-47D (Breast) 0.75

Data sourced from references nih.gov.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9, CDK2)

A key mechanism contributing to the anticancer effects of this compound class is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. acs.org A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines has been shown to be highly potent inhibitors of CDK9. acs.orgnih.gov CDK9 is critical for transcriptional elongation, and its inhibition leads to a decrease in the levels of short-lived anti-apoptotic proteins, thereby promoting cancer cell death. acs.orgnih.gov

One of the most selective compounds from this series, 12u, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. acs.orgnih.gov Structural studies of these inhibitors bound to both CDK9 and CDK2 have provided a rationale for their potency and selectivity, revealing key interactions within the ATP-binding pocket. nih.govresearchgate.net This targeted inhibition of CDKs represents a promising therapeutic strategy, as cancer cells are often highly dependent on transcriptional regulation for their survival. nih.gov

Table 2: CDK Inhibitory Activity of Selected 4-(Thiazol-5-yl)pyrimidine Derivatives

Compound Target Kᵢ (nM) IC50 (nM)
12a CDK9/cyclin T 1
12a CDK2/cyclin A 2
12u CDK9/cyclin T 7

Data sourced from references acs.orgnih.gov.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell growth, survival, and differentiation. nih.govnih.gov Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Novel thiazolyl-pyrazoline derivatives containing a 4-fluorophenyl group have been identified as potent EGFR inhibitors. nih.gov Several of these compounds demonstrated significant sub-micromolar EGFR inhibitory activity, with IC50 values comparable to the approved EGFR inhibitor erlotinib. nih.gov The inhibition of EGFR signaling pathways by these compounds can lead to cell cycle arrest and apoptosis, further contributing to their antiproliferative effects. nih.govnih.gov The development of dual inhibitors targeting both EGFR and other pathways, such as SIRT2, is also an active area of research. mdpi.com

Sirtuin (SIRT2) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, including cell cycle regulation, DNA repair, and metabolism. nih.gov SIRT2, in particular, has emerged as a therapeutic target in cancer. nih.gov The thiazole scaffold has been identified as a key feature in the design of SIRT2 inhibitors. nih.govmdpi.com By inhibiting SIRT2, these compounds can induce apoptosis, potentially through a p53-dependent mechanism. nih.gov The development of thiazole-based molecules that can selectively inhibit SIRT2 may offer a more targeted therapeutic approach compared to broader deacetylase inhibitors. mdpi.comnih.gov

Tubulin Polymerization Inhibition

The microtubule network is essential for maintaining cell structure and is critical for chromosome segregation during mitosis. mdpi.com Drugs that interfere with tubulin polymerization are among the most successful classes of anticancer agents. nih.gov Thiazole-containing compounds have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. mdpi.comnih.gov By binding to tubulin, these agents disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov The ability of some of these compounds to circumvent mechanisms of multidrug resistance, such as P-glycoprotein (Pgp)-mediated efflux, makes them particularly valuable candidates for further development. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

A comprehensive search for studies on the antimicrobial effects of this compound yielded no specific results. The thiazole scaffold is present in many compounds investigated for antimicrobial properties; however, research data detailing the activity of this specific molecule against bacteria and fungi is not available. nih.govdigitellinc.comnih.govnih.govnanobioletters.comnih.govscielo.brmdpi.comnih.govresearchgate.netmdpi.com

Activity against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

No peer-reviewed studies were identified that evaluated the antibacterial activity of this compound against specific bacterial strains such as Escherichia coli or Staphylococcus aureus. Consequently, there is no data available on its potential efficacy, including measurements like Minimum Inhibitory Concentration (MIC) or zone of inhibition for these bacteria.

Activity against Specific Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Similarly, there is a lack of published research on the antifungal activity of this compound against specific fungal strains like Candida albicans or Aspergillus niger. While other thiazole derivatives have demonstrated activity against these fungi, no such findings have been reported for the subject compound. mdpi.comnih.govresearchgate.netnih.govijbpsa.com

Anti-tubercular Potential (e.g., against Mycobacterium tuberculosis H37Rv)

The potential of this compound as an anti-tubercular agent has not been reported in the available scientific literature. Although related compounds containing fluorophenyl and thiazole or thiadiazole moieties have been assessed for activity against Mycobacterium tuberculosis H37Rv, no such evaluation has been published for this compound. cbijournal.comnih.govnih.govbiorxiv.orgminervamedica.it

Antioxidant Activity

No studies investigating the antioxidant properties of this compound were found.

Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

There is no available data on the performance of this compound in radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay or other methods used to determine antioxidant capacity. semanticscholar.orgresearchgate.netmdpi.com While these assays are standard for evaluating the antioxidant potential of new chemical entities, this specific compound does not appear to have been subjected to such tests in published studies.

Antiviral Activity

A review of the literature found no reports on the antiviral activity of this compound. Although the general class of thiazole derivatives has been explored for potential antiviral effects against a range of viruses, this specific compound has not been a subject of such research. nih.govnih.govresearchgate.net

Anticonvulsant Activity

An extensive review of published scientific literature did not yield specific studies investigating the anticonvulsant properties of this compound. While various derivatives of thiazole and other nitrogen-containing heterocycles have been explored for their potential as anticonvulsant agents, data directly pertaining to this specific compound are not available in the public domain. mdpi.combiointerfaceresearch.comnih.govnih.gov

Neuroprotective Effects

There is currently no available scientific literature that specifically examines the neuroprotective effects of this compound. Research into the neuroprotective potential of compounds with similar structural motifs exists, but direct experimental evidence for the specified compound is absent. nih.gov

Enzyme Inhibition

Investigations into the inhibitory activity of this compound against a range of specific enzymes have not been reported in the available scientific literature. The enzymes for which no public data could be found in relation to this compound are listed below:

Phosphodiesterase 3B (PDE3B)

Phosphodiesterase 3A (PDE3A)

Triosephosphate Isomerase II (TPII)

Cytochrome P450 17A1 (CYP17)

Protein Tyrosine Phosphatase 1B (PTP 1B) nih.govnih.gov

Low-Molecular-Weight Protein Tyrosine Phosphatase (LMW-PTP) nih.gov

Tumor Necrosis Factor-alpha Converting Enzyme (TACE) researchgate.netnih.govresearchgate.net

Dopamine (B1211576) Transporter (DAT) and Serotonin (B10506) Transporter (SERT) Inhibition

A thorough search of scientific databases and literature reveals no specific studies on the inhibitory effects of this compound on the dopamine transporter (DAT) or the serotonin transporter (SERT). While many compounds containing fluorophenyl or thiazole moieties have been investigated for their affinity to these transporters, there is no published data detailing the binding affinity or inhibitory concentration of this compound for DAT or SERT. frontiersin.orgnih.govnih.govnih.govnih.govmdpi.com

Structure Activity Relationship Sar Analysis of 4 Fluorophenyl Thiazol 5 Yl Methanol Derivatives

Influence of the (4-Fluorophenyl) Moiety on Biological Activity

The (4-Fluorophenyl) group is a critical component for the biological activity of many kinase inhibitors. In a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues designed as p38 MAP kinase inhibitors, the presence and substitution pattern of the phenyl ring at the 4-position of the thiazole (B1198619) were found to be crucial for their inhibitory potency. nih.gov

Studies on related diaryl-imidazole and -thiazole scaffolds have consistently highlighted the importance of a 4-fluorophenyl moiety for potent kinase inhibition, such as in p38α MAPK inhibitors. nih.govmdpi.com This group often inserts into a hydrophobic pocket of the kinase's active site. mdpi.com For instance, in a series of thiazole derivatives investigated as potential anticancer agents, the presence of a 4-fluoro substituent on the phenyl ring was determined to be critical for their biological activity. nih.gov The fluorine atom can enhance binding affinity through favorable interactions and can also improve metabolic stability and pharmacokinetic properties.

The following table summarizes the general observations on the influence of the phenyl ring substitution from studies on analogous kinase inhibitors.

Substitution on Phenyl RingGeneral Impact on ActivityReference
4-FluoroOften critical for potent activity nih.gov
Unsubstituted PhenylCan be active, but often less potent than fluoro-substituted analogs nih.gov
Other substitutionsActivity is variable and depends on the specific target and substituent nih.gov

Importance of Substituents on the Thiazole Ring (e.g., position, electronic properties)

The thiazole ring serves as a central scaffold for this class of compounds, and its substitution pattern significantly modulates their biological activity. The nature, size, and electronic properties of the substituents on the thiazole ring can influence the molecule's affinity for its target, as well as its selectivity and pharmacokinetic profile.

In a series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives, modifications at the 2-position of the thiazole ring with various amines led to significant variations in their p38α inhibitory activity. nih.gov This indicates that this position is sensitive to steric and electronic changes, likely being involved in interactions with the solvent or the protein surface.

Role of the Methanol (B129727) Functional Group and its Oxidation State

The methanol functional group in (4-Fluorophenyl)(thiazol-5-yl)methanol is a key feature that can participate in hydrogen bonding interactions with the target protein, which is often crucial for high-affinity binding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing versatility in its interactions.

The oxidation state of the carbon bearing the hydroxyl group is also of significant importance. Oxidation of the methanol to an aldehyde or a carboxylic acid would drastically alter the molecule's electronic and steric properties, as well as its hydrogen bonding capacity. For instance, a carbonyl group, as seen in some related anticancer agents, can also act as a hydrogen bond acceptor. nih.gov

Oxidation StatePotential Impact on ActivityReference
Methanol (-CH₂OH)Can form crucial hydrogen bonds with the target protein.
Aldehyde (-CHO)Alters steric and electronic properties; can act as H-bond acceptor.
Carboxylic Acid (-COOH)Introduces a negative charge and significant steric bulk, likely altering binding mode.

Impact of Other Heterocyclic Linkers and Side Chains on Efficacy and Selectivity

The introduction of other heterocyclic linkers and side chains in place of or as substituents on the core this compound structure can have a profound impact on the compound's efficacy and selectivity. For example, replacing the thiazole with an imidazole (B134444) ring has been explored in the development of p38α MAPK inhibitors, with the imidazole nitrogen atoms participating in key interactions. nih.gov

In a study of thiazole derivatives, the incorporation of an ethylene (B1197577) linker was found to generally enhance activity compared to a propylene (B89431) linker, suggesting that the length and flexibility of the linker are important for optimal positioning of the interacting moieties. nih.gov The nature of the terminal ring system is also a key determinant of activity. For instance, a para-hydroxyphenyl terminal ring showed superior activity compared to trifluoromethyl, tosyl, and fused thiazole analogs. nih.gov

The choice of heterocyclic linker can also influence selectivity between different kinases or other biological targets. For example, in a series of 4-(4'-fluorophenyl)imidazoles, the heteroaryl group at the C-5 position and the nature of substituents at the C-2 position influenced the selectivity for p38α MAPK, CK1δ, and JAK2 kinases. nih.gov Tetrazole-containing heterocycles have also been explored as side chains in various therapeutic areas, valued for their metabolic stability and ability to participate in diverse intermolecular interactions. mdpi.com

Conformational Preferences and Binding Modes

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity, as it dictates how they fit into the binding site of their target protein. These molecules are typically designed to adopt a specific low-energy conformation that is complementary to the topology of the active site.

For kinase inhibitors, the binding mode often involves the heterocyclic core making hydrogen bonds with the hinge region of the kinase, while the aryl groups occupy adjacent hydrophobic pockets. mdpi.com In the case of p38α MAPK inhibitors with a 4-fluorophenyl group, this moiety is known to penetrate deep into a hydrophobic pocket lined by specific amino acid residues. mdpi.com

The binding of small molecule inhibitors can either select a pre-existing conformation of the protein (conformational selection) or induce a conformational change upon binding (induced fit). semanticscholar.org Molecular docking and X-ray crystallography studies of related 4,5-diarylimidazoles have confirmed that the 4-fluorophenyl group occupies the hydrophobic pocket, while other parts of the molecule form key hydrogen bonds and other interactions within the ATP-binding site. mdpi.com The stability of the inhibitor-protein complex is a key factor in determining the inhibitory potency. nih.gov

Molecular Target Identification and Validation

Experimental Approaches for Target Deconvolution

Target deconvolution aims to identify the specific molecular targets with which a bioactive compound interacts to elicit a cellular or physiological response. While direct studies on (4-Fluorophenyl)(thiazol-5-yl)methanol are not extensively documented in publicly available research, the methodologies employed for similar compounds targeting autotaxin provide a clear framework for how its targets could be deconvoluted.

A common initial approach involves affinity-based chemical proteomics . This technique would require synthesizing a derivative of this compound that incorporates a reactive group or a tag. This modified compound could then be used as a "bait" to capture its binding partners from cell lysates or tissue extracts. The captured proteins are subsequently identified using mass spectrometry.

Another powerful method is derivatization-free target identification . Techniques such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) could be employed. CETSA relies on the principle that a compound binding to its target protein will stabilize it against thermal denaturation. By heating cell lysates treated with this compound to various temperatures and analyzing the remaining soluble proteins, its direct targets can be identified.

Furthermore, activity-based protein profiling (ABPP) could be utilized. This method uses chemical probes that covalently bind to the active site of specific enzyme families. If this compound competes with a probe for binding to a particular enzyme, it would indicate an interaction.

For compounds within this chemical class, enzymatic assays are fundamental. The inhibitory activity of this compound on autotaxin would be determined by measuring the reduction in LPA production from its substrate, lysophosphatidylcholine (B164491) (LPC). Such assays provide quantitative data, including IC50 values, which measure the concentration of the inhibitor required to reduce enzyme activity by 50%.

Co-Crystallography and Structural Insights into Ligand-Target Interactions

Co-crystallography is a definitive method for understanding how a ligand interacts with its protein target at an atomic level. While a co-crystal structure of this compound with autotaxin is not publicly available, the crystal structures of autotaxin with structurally related inhibitors reveal key insights into the probable binding mode.

Studies on autotaxin inhibitors containing a 4-fluorophenylthiazole moiety, such as GLPG1690, show that this chemical group plays a crucial role in binding. acs.org The 4-fluorophenylthiazole substituent typically occupies a deep hydrophobic pocket within the active site of autotaxin. acs.org Specifically, the 4-fluorophenyl group is observed to form aromatic interactions, such as a T-shaped pi-stacking interaction with the side chain of the amino acid phenylalanine at position 274 (Phe274). acs.org

Table 1: Key Interacting Residues in Autotaxin for Structurally Similar Inhibitors

Interacting ResidueType of InteractionReference
Phe274Aromatic (T-shaped pi-stacking) acs.org

This table is based on data from related compounds and represents a hypothetical binding model for this compound.

Integration of Computational and Experimental Data for Target Validation

The validation of a molecular target involves the integration of data from various sources to build a compelling case for its role in the compound's mechanism of action. For this compound, this would involve a combination of computational modeling and experimental verification.

Computational approaches , such as molecular docking, can be used to predict the binding pose and affinity of this compound to the active site of autotaxin. These models, built upon the known crystal structure of autotaxin, can help to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Molecular dynamics simulations can further be employed to assess the stability of the predicted binding mode over time.

The predictions from these computational models are then tested through experimental methods . Site-directed mutagenesis, for instance, could be used to alter the key amino acid residues in the autotaxin active site that are predicted to interact with the compound. If a mutation in a residue like Phe274 leads to a significant decrease in the inhibitory potency of this compound, it would provide strong evidence for a direct interaction at that site.

Furthermore, correlating the results from enzymatic inhibition assays with cellular assays is crucial. If the compound inhibits autotaxin activity and also reduces LPA levels in cells, and this in turn leads to a measurable effect on cell migration or proliferation (known downstream effects of LPA signaling), it strengthens the validation of autotaxin as the primary target.

Assessment of On-Target and Off-Target Effects

A thorough understanding of a compound's on-target and off-target effects is essential for predicting its therapeutic efficacy and potential side effects.

On-target effects are the direct consequences of the compound interacting with its intended target. For this compound, assuming autotaxin is the primary target, the on-target effects would be the inhibition of LPA production. This would lead to the modulation of various LPA-mediated signaling pathways involved in processes like cell growth, migration, and inflammation. nih.govnih.gov The desired therapeutic outcome in diseases like idiopathic pulmonary fibrosis would be considered an on-target effect. nih.gov

Off-target effects occur when a compound interacts with unintended molecular targets. These interactions can lead to unexpected side effects or, in some cases, provide new therapeutic opportunities. researchgate.net Identifying off-target effects is a critical part of preclinical development. This is often achieved through broad-based screening panels where the compound is tested against a large number of different receptors, enzymes, and ion channels.

For autotaxin inhibitors, a potential for off-target effects exists due to the presence of zinc ions in the active site of autotaxin. Compounds that chelate these zinc ions might also interact with other zinc-containing enzymes, such as matrix metalloproteinases (MMPs), leading to off-target activities. nih.gov Therefore, assessing the selectivity of this compound for autotaxin over other metalloenzymes would be a key aspect of its off-target profiling.

Additionally, the pleiotropic nature of LPA signaling means that inhibiting its production could have widespread physiological consequences. While this can be beneficial in a disease context, it also carries the risk of unintended on-target effects in healthy tissues where LPA plays a homeostatic role. nih.gov Careful evaluation in preclinical models is necessary to understand the full spectrum of both on-target and off-target effects.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Next-Generation (4-Fluorophenyl)(thiazol-5-yl)methanol Analogs

The development of next-generation analogs of this compound is a key area of research aimed at enhancing therapeutic efficacy and specificity. Medicinal chemists are employing various strategies to modify the core structure, leading to compounds with improved pharmacological profiles.

Strategies for Analog Design:

Scaffold Hopping and Ring System Modification: Researchers are replacing the thiazole (B1198619) ring with other heterocyclic systems to explore new chemical space and intellectual property opportunities. Modifications might include altering the substitution pattern on the thiazole ring itself.

Substitution on Aromatic Rings: The 4-fluorophenyl group is a common starting point for modification. Scientists introduce different substituents at various positions on the phenyl ring to modulate electronic properties and interactions with biological targets. This can include adding electron-donating or electron-withdrawing groups.

Modification of the Methanol (B129727) Linker: The hydroxyl group of the methanol linker is a critical site for forming hydrogen bonds with target proteins. Strategies include esterification, etherification, or replacing it with other functional groups like amines or amides to alter binding affinity and pharmacokinetic properties.

Detailed Research Findings:

Recent studies have focused on creating hybrid molecules that combine the thiazole moiety with other pharmacologically active scaffolds. For instance, the synthesis of thiazolyl-pyrazoline derivatives has been explored, where the thiazole ring is linked to a pyrazoline structure. nih.govnih.gov This approach aims to create compounds with dual-action capabilities or enhanced potency against specific targets. One general synthetic approach involves the Hantzsch thiazole synthesis, a classic method that remains relevant for creating substituted thiazole cores. researchgate.net

Table 1: Examples of Synthetic Strategies for Thiazole Analogs

Strategy Description Potential Outcome
Claisen-Schmidt Condensation The acetyl group on a thiazole ring reacts with substituted benzaldehydes to form chalcone (B49325) derivatives. nih.gov Creation of intermediates for more complex molecules.
Multi-component Reactions A one-pot reaction involving multiple starting materials, such as a bromoacetyl compound, thiourea, and substituted aldehydes. researchgate.net Efficient and green synthesis of diverse thiazole derivatives.
Cyclization Reactions Formation of the thiazole ring from acyclic precursors, for example, reacting 3-chloropentane-2,4-dione (B157559) with ammonia (B1221849) and carbon disulfide. nih.gov Access to core thiazole structures for further modification.

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial therapeutic focus of thiazole-containing compounds has been broad, current research is dedicated to identifying novel and specific biological targets for analogs of this compound. This exploration opens up possibilities for treating a wider range of diseases.

Potential Therapeutic Areas:

Oncology: Many thiazole derivatives have been investigated as anticancer agents. mdpi.com They are known to target various proteins involved in cancer progression, such as protein kinases. mdpi.com For example, certain thiazolyl-pyrazoline derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Other research has focused on their ability to inhibit tubulin polymerization, a mechanism used by some of the most effective chemotherapy drugs. nih.gov

Infectious Diseases: The thiazole scaffold is a component of several antimicrobial drugs. Research is ongoing to develop new thiazole derivatives with potent activity against drug-resistant bacteria and fungi. researchgate.netimpactfactor.org

Neurodegenerative Diseases: Some studies are exploring the potential of thiazole derivatives to modulate pathways involved in diseases like Alzheimer's and Parkinson's.

Metabolic Disorders: The structural features of these compounds make them candidates for targeting enzymes involved in metabolic diseases.

Detailed Research Findings:

A study on novel thiazole-based derivatives identified them as multi-targeted inhibitors with antiproliferative, antioxidant, and antibacterial properties. nih.gov Another research effort synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and evaluated their anticancer activity against lung, liver, and colon cancer cell lines. mdpi.com Furthermore, some thiazole-fused quinazolinones have demonstrated the ability to inhibit the growth of various tumor cell lines, including those from liver, colon, breast, and prostate cancers. mdpi.com

Table 2: Investigated Biological Targets for Thiazole Derivatives

Biological Target Therapeutic Area Example Compound Class Citation
EGFR/VEGFR-2 Cancer Thiazole-based chalcones nih.gov
Tyrosinase Hyperpigmentation (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives nih.gov
Tubulin Cancer Thiazol-5(4H)-ones nih.gov
Various Kinases (CDK9, GSK-3β, etc.) Cancer Thiazolo[5,4-f]quinazolin-9-ones mdpi.com

Development of Sustainable and Scalable Synthetic Routes

The chemical industry is increasingly focusing on green chemistry to reduce its environmental impact. For the synthesis of this compound and its analogs, this involves developing methods that are not only efficient but also environmentally friendly and scalable for industrial production.

Key Principles of Green Synthesis:

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol (B145695), or deep eutectic solvents. mdpi.com

Catalysis: Employing reusable catalysts, including biocatalysts, to improve reaction efficiency and reduce waste. mdpi.com

Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Detailed Research Findings:

Researchers have successfully synthesized thiazolo[5,4-d]thiazoles using an eco-friendly mixture of L-proline and ethylene (B1197577) glycol as a deep eutectic solvent. mdpi.com This method avoids the use of hazardous solvents and allows for the straightforward synthesis of the desired compounds. Another sustainable approach involves the use of a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation, offering high yields and mild reaction conditions. mdpi.com These green methodologies represent a significant step forward in the sustainable production of thiazole-based compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. xjtlu.edu.cn These computational tools can analyze vast datasets to predict the properties of new molecules, saving time and resources.

Applications of AI/ML in Drug Design:

De Novo Design: AI algorithms can generate novel molecular structures with desired properties, potentially leading to the discovery of new this compound analogs with enhanced activity. xjtlu.edu.cn

Predictive Modeling: ML models can predict the biological activity, pharmacokinetic properties, and potential toxicity of designed compounds before they are synthesized.

Catalyst Discovery: Machine learning can accelerate the discovery of new catalysts for chemical reactions, including those used in the synthesis of pharmaceuticals. aalto.firesearchgate.net This can lead to more efficient and sustainable manufacturing processes.

Binding Affinity Prediction: In silico docking studies, often enhanced by machine learning, can predict how well a compound will bind to its biological target, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

The integration of AI and ML into the research and development pipeline for this compound and its analogs holds the promise of faster discovery of more effective and safer medicines.

Q & A

Q. What are the most reliable synthetic routes for (4-Fluorophenyl)(thiazol-5-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Condensation of 4-fluorophenylacetone with thiourea in the presence of iodine or bromine to form the thiazole core .

Methanol Group Introduction : Hydroxymethylation via nucleophilic addition using paraformaldehyde under acidic conditions (e.g., HCl/EtOH) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Use anhydrous solvents to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer :

  • ¹H NMR :
    • Thiazole protons: δ 7.8–8.2 ppm (singlet for H-4).
    • Fluorophenyl protons: δ 7.2–7.6 ppm (doublets, J = 8.5 Hz).
    • Methanol -OH: δ 2.5–3.5 ppm (broad, exchangeable with D₂O) .
  • IR : Strong -OH stretch at ~3300 cm⁻¹ and C-F absorption at ~1220 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 235 [M+H]⁺, with fragments at m/z 154 (thiazole ring) and m/z 95 (fluorophenyl group) .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer :

  • Liquid-Liquid Extraction : Use dichloromethane/water to separate polar impurities.
  • Chromatography :
    • Normal-phase silica gel with gradient elution (hexane → ethyl acetate).
    • Reverse-phase C18 columns (acetonitrile/water) for polar byproducts .
  • Crystallization : Ethanol at -20°C yields needle-like crystals (purity >98%) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic reactivity at the thiazole ring .
  • Molecular Docking :
    • Dock into enzyme active sites (e.g., CYP450) using AutoDock Vina. Analyze binding affinity (< -6.5 kcal/mol suggests strong interaction) .
  • MD Simulations : Simulate solvation in water (AMBER force field) to study stability over 50 ns .

Q. How do structural analogs of this compound differ in biological activity, and how can SAR studies resolve contradictions?

Methodological Answer :

Analog Structural Variation Biological Activity Key SAR Insight
2-(4-Fluorophenyl)thiazoleLacks methanol groupAntimicrobial (MIC: 12.5 µg/mL)Methanol group enhances solubility and target binding .
4-Methylthiazol-5-yl methanolMethyl vs. fluorophenylAnticancer (IC₅₀: 8 µM)Fluorophenyl improves lipophilicity and membrane permeability .

Q. Contradiction Resolution :

  • Use isothermal titration calorimetry (ITC) to compare binding thermodynamics.
  • Perform in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .

Q. What experimental strategies can validate the role of stereochemistry in the compound’s biological efficacy?

Methodological Answer :

  • Chiral Synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers .
  • X-Ray Crystallography : Resolve crystal structure (space group P2₁/c) to confirm absolute configuration .
  • Biological Testing : Compare enantiomer activity in cell-based assays (e.g., IC₅₀ for (R)- vs. (S)-enantiomer) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported antimicrobial activity between this compound and its analogs?

Methodological Answer :

  • Standardize Assays : Use CLSI guidelines for MIC determination against S. aureus ATCC 25923.
  • Control Variables :
    • Solvent (DMSO <1% v/v).
    • Incubation time (24 h).
  • Mechanistic Studies :
    • Fluorescence microscopy to assess membrane disruption.
    • qPCR to quantify gene expression changes in bacterial stress pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.